molecular formula C11H22O2Si B1286469 tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane CAS No. 953390-79-9

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane

Cat. No.: B1286469
CAS No.: 953390-79-9
M. Wt: 214.38 g/mol
InChI Key: DQIJILDZEDNAJS-UHFFFAOYSA-N
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Description

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is a chemical compound with the molecular formula C11H22O2Si and a molecular weight of 214.38 g/mol . It is a liquid at room temperature and is often used in organic synthesis due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 3,6-dihydro-2H-pyran-4-ol in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields silanols, while reduction yields silanes .

Scientific Research Applications

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane has various applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis.

    Biology: It is used in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. This stability is due to the steric hindrance provided by the tert-butyl group and the electron-donating effects of the dimethylsilyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl-(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane is unique due to its ability to form stable silyl ether linkages, making it an excellent protecting group for alcohols in organic synthesis. Its stability and reactivity profile make it a valuable compound in various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl-(3,6-dihydro-2H-pyran-4-yloxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2Si/c1-11(2,3)14(4,5)13-10-6-8-12-9-7-10/h6H,7-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIJILDZEDNAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579997
Record name tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953390-79-9
Record name tert-Butyl[(3,6-dihydro-2H-pyran-4-yl)oxy]dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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